4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile typically involves multiple steps. One common method involves the reaction of 4-chloro-6-aminopyrimidine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with cyanogen bromide to introduce the carbonitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a neuroprotective and anti-inflammatory agent. It has shown promising activity in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells.
Materials Science: The compound can be used in the development of novel materials with specific electronic properties.
Biological Research: It is used in studies related to cell viability, apoptosis, and molecular docking to understand its interaction with proteins like ATF4 and NF-kB.
Mechanism of Action
The mechanism of action of 4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Inhibition of ER Stress and Apoptosis: The compound reduces the expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells.
NF-kB Pathway: It inhibits the NF-kB inflammatory pathway, which is crucial in regulating immune response and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(methylamino)pyrimidine: A similar compound with a methylamino group instead of the 4-methoxyphenylmethylamino group.
Pyrimidine-5-carbonitrile Derivatives: These derivatives are designed as ATP mimicking tyrosine kinase inhibitors and have shown cytotoxic activities against various tumor cell lines.
Uniqueness
4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit ER stress and the NF-kB pathway makes it a valuable compound in neuroprotective and anti-inflammatory research.
Properties
CAS No. |
651030-73-8 |
---|---|
Molecular Formula |
C13H11ClN4O |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
4-chloro-6-[(4-methoxyphenyl)methylamino]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H11ClN4O/c1-19-10-4-2-9(3-5-10)7-16-13-11(6-15)12(14)17-8-18-13/h2-5,8H,7H2,1H3,(H,16,17,18) |
InChI Key |
DTWUMBIFQDJVQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.